molecular formula C13H16O2 B6307355 3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one CAS No. 2168278-98-4

3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one

Cat. No. B6307355
CAS RN: 2168278-98-4
M. Wt: 204.26 g/mol
InChI Key: MJHZKGFRJBBJFS-UHFFFAOYSA-N
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Description

The compound “3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one” is a chemical compound with the molecular formula C13H16O2 . It is a liquid substance . The compound’s IUPAC name is 3-[(benzyloxy)methyl]-2,2-dimethylcyclobutan-1-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18O2/c1-14(2)12(8-13(14)15)10-16-9-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 218.3 g/mol . It is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .

Safety and Hazards

The compound has been classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one” are not available in the retrieved data, research in the field of organic chemistry continues to explore new synthetic methods and applications for similar compounds. For instance, the Suzuki–Miyaura coupling has been identified as a valuable method for creating carbon-carbon bonds, and research continues to optimize this method for various substrates .

properties

IUPAC Name

2-methyl-3-(phenylmethoxymethyl)cyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-10-12(7-13(10)14)9-15-8-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHZKGFRJBBJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC1=O)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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